molecular formula C22H34O4 B587990 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid CAS No. 887752-13-8

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Cat. No. B587990
M. Wt: 362.5
InChI Key: JUBMLVBCKBUAQW-STWMVWSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid is a lipid mediator that is enzymatically generated within resolution networks. It possesses unique and specific functions to orchestrate catabasis, the phase in which disease declines . This compound is also known as Resolvin D2 (RvD2) and is biosynthesized from docosahexaenoic acid (DHA) .


Synthesis Analysis

The synthesis of 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid involves 17-lipoxygenation of DHA to 17S-hydroperoxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17-HpDHA), which is enzymatically transformed to a 7(8)epoxide . The first total convergent synthesis of this compound has been reported, which led to the confirmation of the native epoxydocosahexaenoic acid as the biosynthetic precursor of lipid mediators resolvin D3 and resolvin D4 .


Molecular Structure Analysis

The IUPAC name for 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid is (4 Z,7 Z,10 Z,13 Z,15 E,17 S,19 Z)- 17- hydroxydocosa- 4,7,10,13,15,19- hexaenoic acid .


Chemical Reactions Analysis

The biosynthesis of RvD2 involves 17-lipoxygenation of DHA to 17S-hydroperoxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17-HpDHA), which is enzymatically transformed to a 7(8)epoxide .

Scientific Research Applications

  • Formation of Resolvin Analogs : Docosapentaenoic acid (DPA) is an important precursor for the biological production of resolvin compounds. Research by Dobson, Barrow, & Adcock (2014) demonstrated the synthesis of di-hydroxylated diastereomers of DPAn−3, including 7(S),17(S)-dihydroxydocosapentaenoic acid, using soybean 15-lipoxygenase. This study highlights the potential of DPA in the production of resolvins, suggesting its role in anti-inflammatory and pro-resolution processes.

  • Neuroprotectin/Protectin D1 Isomer : Chen et al. (2009) identified a dihydroxy conjugated triene issued from the lipoxygenation of docosahexaenoic acid (DHA), known as PDX, an isomer of protectin/neuroprotectin D1 (PD1/NPD1). PDX, which includes the 10(S),17(S)-dihydroxy-docosahexaenoic acid, inhibits blood platelet aggregation at sub-micromolar concentrations (Chen et al., 2009). This suggests potential therapeutic applications in cardiovascular health and anti-inflammatory treatments.

  • Resolution of Inflammation : The study of resolvins and protectins derived from omega-3 fatty acids, including DPA, by Mas et al. (2012) showed the presence of these compounds in human blood following omega-3 fatty acid supplementation. This indicates their significant role in resolving inflammation and potential therapeutic applications in inflammatory diseases.

  • Stereoselective Synthesis of MaR2n-3 DPA : Sønderskov et al. (2019) achieved the first total synthesis of the n-3 docosapentaenoic derived oxygenated product MaR2n-3 DPA, demonstrating the compound's potential as a biologically significant mediator in inflammation resolution (Sønderskov et al., 2019).

  • Metabolism and Biological Production of Resolvins : Dangi et al. (2010) studied the metabolism and biological production of resolvins derived from DPAn-6 (docosapentaenoic acid n-6). They demonstrated that DPAn-6 resolvins could be naturally produced and have physiological significance, suggesting their potential as drug candidates in anti-inflammatory therapies (Dangi et al., 2010).

properties

IUPAC Name

(7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMLVBCKBUAQW-STWMVWSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Citations

For This Compound
9
Citations
C Morin, É Rousseau, S Fortin - Prostaglandins, Leukotrienes and …, 2013 - Elsevier
N−3 polyunsaturated fatty acids (n−3 PUFAs) have been shown to inhibit the induction and progression of many tumor types. However, the anticancer effect of n−3 PUFA monoglyceride …
Number of citations: 69 www.sciencedirect.com
GA Contreras, SA Mattmiller, W Raphael… - Journal of Dairy …, 2012 - Elsevier
Uncontrolled inflammation contributes to the increased incidence and severity of infectious diseases in periparturient dairy cattle. The objective of this study was to determine if …
Number of citations: 42 www.sciencedirect.com
G Dasilva, S Muñoz, S Lois, I Medina - Molecules, 2019 - mdpi.com
A non-targeted strategy to simultaneously screen for over 100 lipid mediators from ω-6 ARA and ω-3 EPA and DHA fatty acids is presented. The method based on an extensive study of …
Number of citations: 16 www.mdpi.com
JK Farney, LK Mamedova, JF Coetzee… - American Journal …, 2013 - journals.physiology.org
Adapting to the lactating state requires metabolic adjustments in multiple tissues, especially in the dairy cow, which must meet glucose demands that can exceed 5 kg/day in the face of …
Number of citations: 116 journals.physiology.org
A Barden, T Mori - biomol.com
Epidemiological, clinical, and animal studies provide substantial support that the long chain ω-3 fatty acids from fish and fish oils, eicosapentaenoic acid (EPA) and docosahexaenoic …
Number of citations: 5 www.biomol.com
JK Farney, LK Mamedova, JF Coetzee… - American Journal of …, 2013 - ncbi.nlm.nih.gov
Adapting to the lactating state requires metabolic adjustments in multiple tissues, especially in the dairy cow, which must meet glucose demands that can exceed 5 kg/day in the face of …
Number of citations: 1 www.ncbi.nlm.nih.gov
JK Farney, LK Mamedova, JF Coetzee… - EFFECTS OF …, 2012 - search.proquest.com
Inflammation has been proposed as a contributor to metabolic disorders in dairy cows during the transition from gestation to lactation. The purpose of this experiment was to determine if …
Number of citations: 1 search.proquest.com
X Zhao, C Lin, W Yuan, S Ruan, G Qi, R Wang, J Tan - 2021 - researchsquare.com
Background: Meloidogyne incognita infestation has led to huge economic loss worldwide. Nematicidal microorganisms provide an effective strategy to control M. incognita. In order to …
Number of citations: 1 www.researchsquare.com
X Zhao, C Lin, J Tan, P Yang, R Wang, G Qi - Plant and Soil, 2023 - Springer
Purpose Microorganisms and their metabolites suppress plant parasitic nematodes. The activity and biocontrol efficiency of antagonistic microorganisms is affected by microbial …
Number of citations: 3 link.springer.com

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